REACTION_CXSMILES
|
C([O:5][C:6](=[O:26])[CH2:7][N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([NH:14][C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:16])[C:9]1=[O:25])(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[CH2:18]([O:17][C:15]([NH:14][C:10]1[C:9](=[O:25])[N:8]([CH2:7][C:6]([OH:26])=[O:5])[CH:13]=[CH:12][CH:11]=1)=[O:16])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1
|
Name
|
|
Quantity
|
0.485 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CN1C(C(=CC=C1)NC(=O)OCC1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with Et2O (40 mL)
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered through a medium frit
|
Type
|
WASH
|
Details
|
washed with Et2O (20 mL)
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC=1C(N(C=CC1)CC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.315 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |